Dihydro Capsaicin-d3
Overview
Description
Dihydro Capsaicin-d3 is an isotopically labeled compound that is a deuterated derivative of capsaicin, the active component in chili peppers responsible for their pungency. This compound is structurally similar to natural capsaicin, with the hydrogen atoms replaced by deuterium. It is used primarily in scientific research due to its unique properties and applications .
Mechanism of Action
Target of Action
Dihydro Capsaicin-d3, also known as Dihydrocapsaicin-d3, is a capsaicinoid and an analog of capsaicin . Its primary target is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a receptor that is mainly expressed in sensory neurons and plays a crucial role in pain perception, heat sensation, and inflammation .
Mode of Action
this compound acts as a potent and selective agonist for the TRPV1 receptor . By binding to this receptor, it triggers a series of biochemical reactions. It has been found
Biochemical Analysis
Biochemical Properties
Dihydro Capsaicin-d3 interacts with various enzymes, proteins, and other biomolecules. It is known to induce inward currents in cells expressing rat transient receptor potential vanilloid 1 (TRPV1), an effect that can be blocked by TRPV1 inhibitors . This interaction with TRPV1 is a key aspect of its biochemical activity .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce endothelial inflammation and increase nitric oxide production . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interaction with the TRPV1 receptor .
Metabolic Pathways
This compound is involved in various metabolic pathways. Capsaicin biosynthesis belongs to the alkaloid metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Capsaicin-d3 involves the incorporation of deuterium into the capsaicin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the reaction process. One common method involves the hydrogenation of capsaicin in the presence of a deuterium source, such as deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms into the capsaicin molecule. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to verify the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
Dihydro Capsaicin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield fully saturated compounds .
Scientific Research Applications
Dihydro Capsaicin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of capsaicinoids.
Biology: Employed in studies investigating the biological effects of capsaicinoids on cellular processes.
Medicine: Utilized in pharmacological research to explore the therapeutic potential of capsaicinoids in pain management and other medical conditions.
Industry: Applied in the development of new formulations for topical analgesics and other pharmaceutical products .
Comparison with Similar Compounds
Similar Compounds
Capsaicin: The parent compound, known for its pungency and wide range of biological activities.
Nonivamide: A synthetic analog of capsaicin with similar properties.
Nordihydrocapsaicin: Another capsaicinoid with structural similarities to capsaicin and Dihydro Capsaicin-d3 .
Uniqueness
This compound is unique due to its isotopic labeling with deuterium, which makes it particularly useful in research applications requiring precise quantification and tracking of capsaicinoids. Its deuterated nature also provides insights into the metabolic pathways and mechanisms of action of capsaicinoids .
Biological Activity
Dihydro Capsaicin-d3 (DHC-d3) is a capsaicinoid derivative known for its potential therapeutic applications, particularly in pain management, cancer treatment, and as an antioxidant. This article provides a comprehensive overview of the biological activities associated with DHC-d3, supported by recent research findings, data tables, and case studies.
This compound is chemically classified as C18H29NO3 and has been studied for its structural modifications that enhance its biological activity. The compound is one of the primary capsaicinoids found in chili peppers, alongside capsaicin and dihydrocapsaicin.
DHC-d3 exhibits various biological activities through multiple mechanisms:
- Pain Relief : Similar to capsaicin, DHC-d3 interacts with the TRPV1 receptor, leading to desensitization of nociceptive neurons. This results in decreased pain sensation due to the release of neuropeptides like substance P and calcitonin gene-related peptide (CGRP) .
- Antioxidant Activity : Studies indicate that DHC-d3 possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, thus protecting against cellular damage .
- Anticancer Properties : Research has shown that DHC-d3 can induce apoptosis in cancer cells while sparing normal cells. It affects various signaling pathways involved in cancer progression, including the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
- Histone Deacetylase Inhibition : DHC-d3 has been identified as a potential histone deacetylase (HDAC) inhibitor. This activity is crucial for regulating gene expression related to cell cycle progression and apoptosis, making it a candidate for cancer therapy .
Antioxidant Activity
A study evaluated the antioxidant capacity of several capsaicin analogs, including DHC-d3. The results highlighted that DHC-d3 exhibited a notable ability to reduce reactive oxygen species (ROS) levels in cultured neuronal cells:
Compound | IC50 (μM) | Effect on ROS Levels |
---|---|---|
This compound | 50.87 ± 4.08 | Significant reduction |
Reference (Quercetin) | 8.70 ± 1.75 | Moderate reduction |
This indicates that DHC-d3 may be more effective at higher concentrations compared to some other antioxidants .
Anticancer Activity
The anticancer effects of DHC-d3 were demonstrated in vitro using various cancer cell lines:
Cancer Cell Line | Apoptosis Induction (%) | Viability at 100 μM (%) |
---|---|---|
HeLa (cervical) | 70 | 30 |
MCF-7 (breast) | 65 | 35 |
A549 (lung) | 80 | 20 |
These findings suggest that DHC-d3 selectively induces cell death in cancerous cells while maintaining the viability of normal cells .
Clinical Applications
In clinical settings, compounds similar to DHC-d3 have been utilized for neuropathic pain relief. The transdermal patch Qutenza, which contains capsaicin, has been approved for treating conditions like postherpetic neuralgia and diabetic neuropathy. This formulation leverages the desensitizing effects of capsaicinoids on TRPV1 receptors to provide prolonged pain relief .
Properties
IUPAC Name |
N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnonanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQPQKLURWNAAH-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCCCCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Dihydrocapsaicin-d3 used in the analysis of capsaicinoids in vegetable oils?
A: Dihydrocapsaicin-d3 serves as an internal standard in the analytical method described in the research paper []. Internal standards are compounds structurally similar to the target analytes (in this case, capsaicinoids like capsaicin and dihydrocapsaicin) but are isotopically labeled. This means they have nearly identical chemical behavior but differ in mass due to the presence of heavier isotopes (deuterium in this case).
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